Glycochenodeoxycholic acid-d4

Vue d'ensemble

Description

L’acide glycochénodeoxycholique-d4, également connu sous le nom de cholénodexylglycine-d4, est un acide biliaire marqué au deutérium. Il est formé dans le foie à partir du cholénodexylate et de la glycine. Ce composé agit comme un détergent pour solubiliser les graisses en vue de leur absorption et est lui-même absorbé. L’acide glycochénodeoxycholique-d4 est principalement utilisé dans la recherche scientifique en tant que composé marqué par un isotope stable .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l’acide glycochénodeoxycholique-d4 implique l’incorporation de deutérium dans l’acide glycochénodeoxycholique. Ce processus comprend généralement la réaction d’échange hydrogène-deutérium, où les atomes d’hydrogène de la molécule sont remplacés par des atomes de deutérium. Les conditions de réaction impliquent souvent l’utilisation de solvants et de catalyseurs deutérés pour faciliter l’échange .

Méthodes de production industrielle

La production industrielle de l’acide glycochénodeoxycholique-d4 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l’utilisation de sources de deutérium de haute pureté et de techniques de purification avancées pour garantir la pureté isotopique du produit final. La production est réalisée dans des conditions contrôlées pour maintenir la constance et la qualité .

Analyse Des Réactions Chimiques

Types de réactions

L’acide glycochénodeoxycholique-d4 subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l’ajout d’oxygène ou l’élimination d’hydrogène, souvent à l’aide d’agents oxydants comme le permanganate de potassium ou le trioxyde de chrome.

Réduction : Cette réaction implique l’ajout d’hydrogène ou l’élimination d’oxygène, généralement à l’aide d’agents réducteurs comme l’hydrure de lithium et d’aluminium ou le borohydrure de sodium.

Réactifs et conditions courantes

Oxydation : Permanganate de potassium (KMnO4), trioxyde de chrome (CrO3)

Réduction : Hydrure de lithium et d’aluminium (LiAlH4), borohydrure de sodium (NaBH4)

Substitution : Halogènes (par exemple, chlore, brome), nucléophiles (par exemple, hydroxyde, cyanure)

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation de l’acide glycochénodeoxycholique-d4 peut entraîner la formation de cétones ou d’acides carboxyliques, tandis que la réduction peut produire des alcools .

Applications de la recherche scientifique

L’acide glycochénodeoxycholique-d4 a une large gamme d’applications dans la recherche scientifique, notamment :

Chimie : Utilisé comme composé marqué par un isotope stable pour le suivi et la quantification des réactions chimiques.

Biologie : Employé dans des études sur le métabolisme et le transport des acides biliaires.

Médecine : Utilisé dans des études pharmacocinétiques et métaboliques pour comprendre les interactions et les effets des médicaments.

Industrie : Appliqué dans le développement de nouveaux médicaments et agents thérapeutiques

Applications De Recherche Scientifique

Glycochenodeoxycholic Acid-d4 has a wide range of applications in scientific research, including:

Chemistry: Used as a stable isotope-labeled compound for tracing and quantifying chemical reactions.

Biology: Employed in studies of bile acid metabolism and transport.

Medicine: Utilized in pharmacokinetic and metabolic studies to understand drug interactions and effects.

Industry: Applied in the development of new drugs and therapeutic agents

Mécanisme D'action

L’acide glycochénodeoxycholique-d4 agit comme un détergent pour solubiliser les graisses en vue de leur absorption. Il est absorbé dans l’intestin et induit l’apoptose des hépatocytes. Les cibles et les voies moléculaires impliquées comprennent la modulation de l’activité de la protéine kinase C (PKC) intracellulaire et l’induction de l’apoptose par le biais de diverses voies de signalisation .

Comparaison Avec Des Composés Similaires

Composés similaires

Acide glycochénodeoxycholique : La forme non deutérée de l’acide glycochénodeoxycholique-d4.

Acide taurochénodeoxycholique : Un acide biliaire conjugué à la taurine au lieu de la glycine.

Acide glycodésoxycholique : Un acide biliaire conjugué à la glycine mais dérivé de l’acide désoxycholique

Unicité

L’acide glycochénodeoxycholique-d4 est unique en raison de son marquage au deutérium, ce qui en fait un outil précieux dans la recherche scientifique. L’incorporation de deutérium permet un suivi et une quantification précis dans les études métaboliques, fournissant des informations sur la pharmacocinétique et la dynamique des acides biliaires .

Activité Biologique

Glycochenodeoxycholic acid-d4 (GCDC-d4) is a deuterated derivative of glycochenodeoxycholic acid, a bile acid primarily involved in lipid digestion and absorption. This article explores the biological activity of GCDC-d4, focusing on its mechanisms, clinical significance, and potential therapeutic applications.

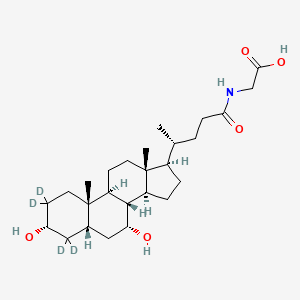

Chemical Structure

GCDC-d4 is characterized by the following chemical formula:

- Molecular Formula : CHDNO

- Molecular Weight : 441.63 g/mol

- CAS Number : Not specified

1. Bile Acid Functionality

GCDC-d4 functions as a detergent that aids in the solubilization and absorption of dietary fats and sterols. It is a glycine conjugate of chenodeoxycholic acid, playing a crucial role in emulsifying lipids for better absorption in the intestines .

2. Induction of Apoptosis

Research indicates that GCDC can induce hepatocyte apoptosis through the extrinsic apoptosis pathway, particularly in cases of obstructive jaundice. Elevated levels of GCDC have been associated with increased hepatocyte apoptosis, suggesting its role as a pathological marker in liver diseases .

3. Signaling Pathways

GCDC-d4 has been shown to activate the PI3K/Akt signaling pathway in Barrett-type adenocarcinoma cells, promoting cell proliferation and inhibiting apoptosis. This mechanism highlights its potential involvement in esophageal cancer progression due to bile reflux .

Clinical Significance

1. Diagnostic Marker

GCDC levels serve as an important diagnostic marker for hepatocellular carcinoma. The concentration of this bile acid correlates with disease prognosis, making it a valuable tool in clinical settings for monitoring liver health .

2. Impact on Liver Function

Studies have demonstrated that GCDC influences liver function by modulating bile flow and affecting hepatocyte behavior. Its accumulation is linked to liver pathologies, including acute liver failure and pancreatitis .

Table 1: Summary of Biological Activities of this compound

Case Studies

Case Study 1: Acetaminophen-Induced Liver Failure

In a study involving patients with acetaminophen-induced acute liver failure, elevated serum levels of GCDC were observed. This finding supports the hypothesis that GCDC contributes to hepatocyte injury and could serve as a biomarker for liver damage severity .

Case Study 2: Obesity and Bile Acids

A comparative analysis post-bariatric surgery indicated that GCDC levels were significantly elevated in patients who underwent gastric bypass compared to those who were overweight or obese. This suggests that GCDC may play a role in metabolic regulation following weight loss interventions .

Propriétés

IUPAC Name |

2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H43NO5/c1-15(4-7-22(30)27-14-23(31)32)18-5-6-19-24-20(9-11-26(18,19)3)25(2)10-8-17(28)12-16(25)13-21(24)29/h15-21,24,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32)/t15-,16+,17-,18-,19+,20+,21-,24+,25+,26-/m1/s1/i8D2,12D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHCZAUBVMUEKKP-PKIQRPOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H](C[C@@H]2C([C@@H]1O)([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)NCC(=O)O)C)C)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H43NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401167643 | |

| Record name | N-[(3α,5β,7α)-3,7-Dihydroxy-24-oxocholan-24-yl-2,2,4,4-d4]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401167643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1201918-16-2 | |

| Record name | N-[(3α,5β,7α)-3,7-Dihydroxy-24-oxocholan-24-yl-2,2,4,4-d4]glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1201918-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(3α,5β,7α)-3,7-Dihydroxy-24-oxocholan-24-yl-2,2,4,4-d4]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401167643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.